molecular formula C9H11NO3 B13448578 4-(1-Amino-2-hydroxyethyl)benzoic acid

4-(1-Amino-2-hydroxyethyl)benzoic acid

Cat. No.: B13448578
M. Wt: 181.19 g/mol
InChI Key: YAJRZOXNTFDYLP-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)benzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group and a hydroxyethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 4-hydroxybenzoic acid, followed by reduction to introduce the amino group. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the reduction step. The final product is purified through recrystallization and filtration techniques to achieve high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which plays a role in inflammation. The compound may also interfere with folic acid synthesis, similar to other benzoic acid derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-2-hydroxyethyl)benzoic acid is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H11NO3/c10-8(5-11)6-1-3-7(4-2-6)9(12)13/h1-4,8,11H,5,10H2,(H,12,13)

InChI Key

YAJRZOXNTFDYLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CO)N)C(=O)O

Origin of Product

United States

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